6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. This compound features a unique pyrrolo[2,3-b]pyridine core structure, which is associated with various biological activities. The compound is often studied for its potential applications in drug development, particularly as an inhibitor of the fibroblast growth factor receptor, which plays a crucial role in cancer progression and other diseases .
The compound can be classified under the category of heterocyclic organic compounds. It is characterized by its pyrrole and pyridine rings fused together, forming a tricyclic structure. The presence of the methoxy group at the sixth position enhances its pharmacological properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, with a CAS number of 2228096-37-3 .
The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can be accomplished through several methods:
The molecular formula for 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 150.18 g/mol. The compound's structure includes:
The InChI key for this compound is 1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10)
.
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The primary mechanism of action for 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with fibroblast growth factor receptors (FGFR). Upon binding to FGFRs:
This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways that are crucial for cell proliferation and survival.
In vitro studies have demonstrated that this compound inhibits breast cancer cell proliferation and induces apoptosis through these signaling pathways .
The physical properties of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine has several notable applications in scientific research:
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusing pyrrole and pyridine rings. These scaffolds exist in six distinct isomeric configurations, differentiated by the orientation of ring fusion and nitrogen atom positioning. The systematic naming (e.g., [2,3-b] vs. [3,4-c]) precisely defines the bond connectivity: the suffix denotes the pyridine atom bonded to the pyrrole ring, while the prefix indicates the pyrrole bonding atoms [3] [5]. Among these, pyrrolo[2,3-b]pyridine (7-azaindole) is characterized by a pyridine nitrogen at position 1 and a pyrrole nitrogen at position 8 within the fused system. Its partially reduced derivative, 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS: 1256805-71-6), features a methoxy group at the 6-position and saturation at the 2,3-positions (molecular formula: C₈H₁₀N₂O; molecular weight: 150.18 g/mol) [2].
Table 1: Structural and Bioactive Properties of Key Pyrrolopyridine Isomers
Isomer Type | Ring Fusion Pattern | Representative Bioactivity | Therapeutic Relevance |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Fusion at pyridine C2-C3 | Fibroblast Growth Factor Receptor inhibition | Anticancer agents |
Pyrrolo[3,4-c]pyridine | Fusion at pyridine C3-C4 | Aldose reductase inhibition | Antidiabetic complications |
Pyrrolo[1,2-a]quinoline | Linear tetracyclic | Tubulin polymerization inhibition | Antiproliferative agents |
Pyrrolo[3,2-b]pyridine | Fusion at pyridine C2-C3 | Antimicrobial activity | Antibacterial development |
These isomers serve as privileged scaffolds in drug discovery due to their balanced physicochemical properties:
Pyrrolo[2,3-b]pyridine derivatives exhibit pronounced activity against tyrosine kinases, particularly Fibroblast Growth Factor Receptors (FGFRs). Dysregulated FGFR signaling drives oncogenesis in breast, lung, and renal cancers via mutations, gene fusions, or overexpression [7]. The scaffold serves as an ATP-competitive inhibitor, binding the kinase hinge region through critical hydrogen bonds. For 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine, molecular docking reveals:
Table 2: FGFR1 Inhibitory Activity of Select Pyrrolo[2,3-b]Pyridine Derivatives
Compound Structure | FGFR1 Inhibition (% at 10 µM) | Key Binding Interactions |
---|---|---|
1-Sulfonylpyrazolo[4,3-b]pyridine | 87.8% | Hinge hydrogen bonding |
5H-Pyrrolo[2,3-b]pyrazine | 93.3% | Enhanced hinge contact |
6-Methoxy-1H-pyrrolo[2,3-b]pyridine | Not reported | Hydrophobic pocket occupation |
Optimization studies demonstrate that substituting the 3-position with electron-withdrawing groups (e.g., nitro in 3-nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine) enhances potency by strengthening electrostatic interactions with lysine 514. Additionally, saturation of the 2,3-positions (as in 1H,2H,3H derivatives) reduces conformational flexibility, improving binding entropy [7] [8] . Compared to clinical FGFR inhibitors (e.g., AZD4547), pyrrolo[2,3-b]pyridine derivatives offer unique shape complementarity against drug-resistant mutants [7].
The pharmacological profile of pyrrolopyridine isomers varies significantly based on fusion topology:
Table 3: Comparative Bioactivity Across Pyrrolopyridine Isomers
Pharmacological Activity | Most Active Isomer | Potency (Target/IC₅₀) | Least Active Isomer |
---|---|---|---|
Kinase inhibition | Pyrrolo[2,3-b]pyridine | FGFR1/85 nM (compound 17) | Pyrrolo[3,4-c]pyridine |
Tubulin inhibition | Pyrrolo[1,2-a]quinoline | Tubulin/27 nM (renal cancer) | Pyrrolo[2,3-f]quinoline |
Insulin sensitization | Pyrrolo[3,4-c]pyridine | Glucose uptake/37.4% enhancement | Pyrrolo[2,3-b]pyridine |
The 6-methoxy substitution confers distinct advantages across isomers:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2